molecular formula C17H12ClN3O4 B11022168 3-(2-chlorophenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B11022168
M. Wt: 357.7 g/mol
InChI Key: NUSJHFVOLFSBRG-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of chlorophenyl, methyl, and nitrophenyl groups attached to the isoxazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Introduction of Substituents: The chlorophenyl and nitrophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoxazole carboxylic acid is reacted with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor function and signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-5-Methyl-4-Isoxazolecarboxamide: Lacks the nitrophenyl group.

    3-(2-Chlorophenyl)-5-Methyl-N-(4-Nitrophenyl)-4-Isoxazolecarboxamide: Has a different position of the nitrophenyl group.

    3-(2-Chlorophenyl)-5-Methyl-N-(3-Methoxyphenyl)-4-Isoxazolecarboxamide: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of both chlorophenyl and nitrophenyl groups in 3-(2-Chlorophenyl)-5-Methyl-N-(3-Nitrophenyl)-4-Isoxazolecarboxamide makes it unique in terms of its chemical reactivity and potential biological activities. The combination of these substituents can lead to distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12ClN3O4

Molecular Weight

357.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(3-nitrophenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H12ClN3O4/c1-10-15(16(20-25-10)13-7-2-3-8-14(13)18)17(22)19-11-5-4-6-12(9-11)21(23)24/h2-9H,1H3,(H,19,22)

InChI Key

NUSJHFVOLFSBRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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